4-Aminobutyronitrile

描述

4-Aminobutyronitrile is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

4-Aminobutanenitrile, also known as 4-Aminobutyronitrile, is an important synthetic intermediate for neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases . .

Biochemical Pathways

As an industrial precursor to pyrroline and pyrrolidine , it may be involved in the synthesis of these compounds and their associated biochemical pathways.

Result of Action

Given its role as a synthetic intermediate in the production of therapeutics for neurological disorders, it can be inferred that its action may contribute to the therapeutic effects of these drugs .

生物活性

4-Aminobutyronitrile (4-ABN) is a significant compound in medicinal chemistry and biochemistry, primarily recognized for its role as a synthetic intermediate in the production of various pharmaceuticals. Its biological activities have garnered attention, particularly in the context of neurological disorders such as Parkinson’s and Alzheimer’s diseases. This article explores the biological activity of 4-ABN, highlighting its mechanisms, therapeutic potential, and relevant research findings.

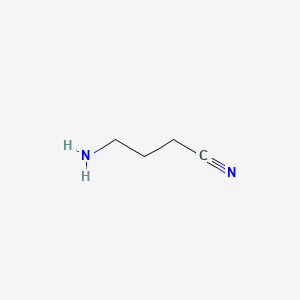

This compound is a nitrile derivative of 4-aminobutyric acid. Its chemical structure can be represented as follows:

This compound is characterized by the presence of an amino group and a nitrile group, contributing to its reactivity and biological interactions.

4-ABN acts primarily as a GABA (gamma-aminobutyric acid) transaminase inhibitor. By inhibiting this enzyme, 4-ABN increases the levels of GABA in the brain, which can have neuroprotective effects and may alleviate symptoms associated with certain neurological disorders. The compound's ability to modulate neurotransmitter levels positions it as a candidate for further research in neuropharmacology.

Neurological Disorders

Research indicates that 4-ABN has potential therapeutic applications in treating neurological disorders due to its role in GABA metabolism. Studies have shown that compounds similar to 4-ABN can improve symptoms in models of Parkinson’s and Alzheimer’s diseases by enhancing GABAergic transmission .

Antitumor Activity

In addition to its neuroprotective properties, 4-ABN has been investigated for its antitumor effects. A study reported that derivatives of 4-ABN exhibited significant antitumor activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antitumor Efficacy

A recent study synthesized several derivatives of 4-ABN and evaluated their biological activity against human cancer cell lines. The results indicated that certain derivatives showed IC50 values ranging from 10 µM to 30 µM, demonstrating promising antitumor activity compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-ABN Derivative A | 15 | HeLa |

| 4-ABN Derivative B | 25 | MCF-7 |

| Etoposide | 5 | HeLa |

Case Study 2: Neuroprotective Effects

In a preclinical trial using animal models of Alzheimer’s disease, administration of 4-ABN resulted in improved cognitive function and reduced neuroinflammation. Behavioral tests showed enhanced memory retention and reduced anxiety-like behavior, suggesting a protective role against neurodegeneration .

Synthesis and Stability

The synthesis of 4-ABN has been optimized through various methods, including Co(II) catalyzed reduction processes. However, stability remains a challenge due to its tendency to hydrolyze at room temperature .

Inhibition Studies

Inhibition studies have demonstrated that 4-ABN effectively inhibits GABA transaminase with an IC50 value in the low micromolar range. This inhibition leads to increased GABA levels, which are crucial for maintaining neuronal health and function .

科学研究应用

Neurological Disorders

One of the primary applications of 4-aminobutyronitrile is as a synthetic intermediate in the development of therapeutics for neurological disorders such as Parkinson's and Alzheimer's diseases. Research indicates that it plays a crucial role in synthesizing compounds that can modulate neurotransmitter levels or inhibit specific enzymes involved in these diseases .

Case Study:

A study highlighted the synthesis of derivatives from this compound that showed promise in enhancing neuroprotective effects in cellular models of neurodegeneration. These derivatives were tested for their ability to cross the blood-brain barrier and demonstrated significant neuroprotective activity against oxidative stress .

Polymer Synthesis

This compound serves as a building block for the synthesis of glycine-based polymers. These polymers exhibit reversible transition temperatures that can be adjusted for biomedical applications, such as drug delivery systems .

Data Table: Polymer Characteristics

| Property | Value |

|---|---|

| Transition Temperature | Adjustable to physiological levels |

| Biocompatibility | High |

| Application | Drug delivery systems |

Chiral Amino Acids Production

The compound is utilized in the dynamic kinetic resolution process to produce chiral α-amino acids, which are essential in pharmaceuticals and agrochemicals. Enzymatic methods have been developed to convert racemic α-aminobutyronitrile into optically pure amino acids with high yields .

Case Study:

In one experiment, racemic α-aminobutyronitrile was completely converted into (R)-α-aminobutyric acid using specific enzymes from Rhodococcus opacus and Ochrobactrum anthropi. The process achieved over 99% optical purity within six hours at 30 °C .

Protein Interaction Studies

Research has indicated that this compound can act as a biochemical probe to study protein interactions, particularly involving G-protein-coupled receptors (GPCRs). Its derivatives have been used to investigate receptor-ligand dynamics and their implications in drug discovery for psychiatric disorders .

Data Table: GPCR Interaction Studies

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminobutyronitrile, and how can purity be ensured?

Methodological Answer: The hydrochloride salt of this compound can be synthesized via reactions in liquid ammonia under ambient conditions for 40 hours, yielding ~53%. Purification involves recrystallization from ethanol-ether, with characterization via infrared (IR) spectroscopy (C≡N stretch at 4.44 µm⁻¹) and nuclear magnetic resonance (NMR) (δ 3.47 ppm for -NH₂). Elemental analysis (C: 39.84%, H: 7.52%, N: 23.23%) should validate stoichiometry .

Q. Which analytical techniques are critical for confirming molecular identity and purity?

Methodological Answer: Key techniques include:

- NMR : To resolve proton environments (e.g., -NH₂ and nitrile groups).

- IR Spectroscopy : To confirm nitrile (C≡N) and amine (-NH₂) functional groups.

- Elemental Analysis : To verify empirical formula compliance (e.g., C₄H₉N₂Cl for the hydrochloride salt).

Cross-referencing with databases like PubChem or NIST ensures data reliability .

Q. What safety protocols are essential when handling nitrile derivatives like this compound?

Methodological Answer:

- Use respiratory protection (N95 masks) and chemical-resistant gloves to avoid inhalation or dermal exposure.

- Work in a fume hood to prevent dust formation.

- Store in airtight containers in dry, ventilated areas. While this compound-specific toxicity data are limited, analogous nitriles require caution due to potential cyanide release under decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

Methodological Answer:

- Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, temperature).

- Multi-Technique Validation : Combine differential scanning calorimetry (DSC) for melting points, high-resolution mass spectrometry (HRMS) for molecular weight, and X-ray crystallography for structural confirmation.

- Database Cross-Check : Compare data against authoritative sources like NIST or PubChem, acknowledging uncertainties in older literature .

Q. What mechanistic insights exist for reactions involving this compound in organic synthesis?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates.

- Isotopic Labeling : Use ¹⁵N-labeled ammonia to trace nitrile group incorporation.

- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and transition states, validated against experimental IR/NMR data .

Q. How can biological activity data for this compound derivatives be standardized?

Methodological Answer:

- Assay Harmonization : Use cell-based models (e.g., HEK293 for neurotransmitter studies) with controlled variables (pH, temperature).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values using nonlinear regression.

- Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical tools (ANOVA, t-tests) to identify outliers or methodological biases .

Q. What strategies mitigate ecological risks during disposal or environmental exposure?

Methodological Answer:

- Biodegradation Testing : Follow OECD Guidelines 301/302 to assess microbial breakdown.

- Toxicity Profiling : Use Daphnia magna or Aliivibrio fischeri for acute toxicity assays.

- Regulatory Compliance : Adhere to EPA guidelines for hazardous waste disposal, including neutralization of cyanide byproducts .

Q. Methodological Frameworks

Designing experiments to explore structure-activity relationships (SAR) in nitrile derivatives

- Variable Selection : Systematically modify substituents (e.g., alkyl vs. aryl groups) while keeping the nitrile core intact.

- Data Collection : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

- Statistical Analysis : Apply multivariate regression to correlate structural features with activity .

Addressing gaps in thermodynamic data (e.g., ΔfH°)

属性

IUPAC Name |

4-aminobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-3-1-2-4-6/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYKKVTZDQDYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186426 | |

| Record name | 4-Aminobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32754-99-7 | |

| Record name | 4-Aminobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32754-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032754997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminobutyronitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WWX9NX8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。